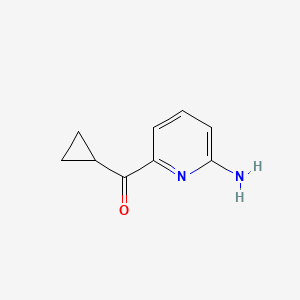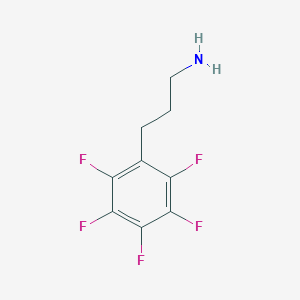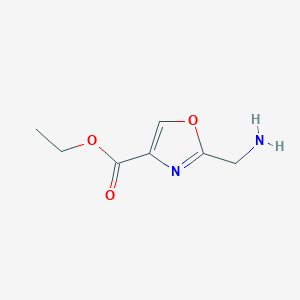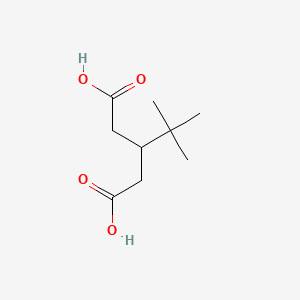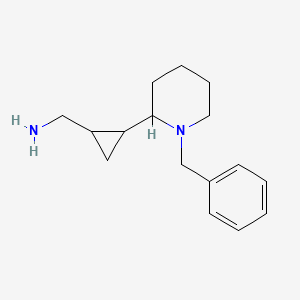
(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol is a chemical compound with the molecular formula C8H11NO2 It features a cyclopropyl group attached to a methanol moiety, with a 5-methylisoxazole ring as a substituent Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol typically involves the cycloaddition reaction of appropriate precursors. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes, catalyzed by copper (I) or ruthenium (II) complexes . The reaction conditions often include the use of solvents like dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
化学反应分析
Types of Reactions
(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazoline derivatives.
Substitution: The methyl group on the isoxazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are utilized.
Major Products Formed
Oxidation: Formation of (1-(5-Methylisoxazol-3-yl)cyclopropyl)aldehyde or (1-(5-Methylisoxazol-3-yl)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-(5-Methylisoxazol-3-yl)cyclopropyl)isoxazoline.
Substitution: Formation of various substituted isoxazole derivatives.
科学研究应用
(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
(5-Methylisoxazol-3-yl)methanol: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
(4-Iodo-3-methylisoxazol-5-yl)methanol: Contains an iodine substituent, which can significantly alter its reactivity and applications.
(3-(4-Chlorophenyl)isoxazol-5-yl)methanol:
Uniqueness
(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol is unique due to the presence of both the cyclopropyl and isoxazole moieties. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
[1-(5-methyl-1,2-oxazol-3-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H11NO2/c1-6-4-7(9-11-6)8(5-10)2-3-8/h4,10H,2-3,5H2,1H3 |
InChI 键 |
XXFSJBDYWAWGNZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NO1)C2(CC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13583598.png)
![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13583609.png)

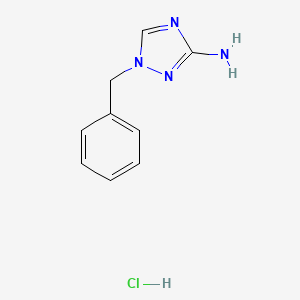
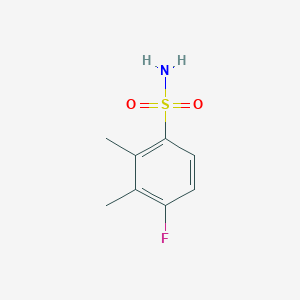
amine](/img/structure/B13583639.png)
aminehydrochloride](/img/structure/B13583647.png)
![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine](/img/structure/B13583650.png)
